molecular formula C8H8O4 B2371004 Ethyl 5-formylfuran-2-carboxylate CAS No. 22551-91-3

Ethyl 5-formylfuran-2-carboxylate

Cat. No.: B2371004
CAS No.: 22551-91-3
M. Wt: 168.148
InChI Key: FPNANULSSQHZSS-UHFFFAOYSA-N
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Description

Ethyl 5-formylfuran-2-carboxylate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is characterized by the presence of both a formyl group (-CHO) and an ester group (-COOEt) attached to the furan ring. It is commonly used in organic synthesis due to its reactive functional groups and potential for further chemical modifications .

Mechanism of Action

Target of Action

Ethyl 5-formylfuran-2-carboxylate is a synthetic intermediate It is known to be involved in various chemical reactions, such as the suzuki–miyaura coupling , indicating that its targets could be the reactants in these reactions.

Mode of Action

The compound’s mode of action is primarily through its involvement in chemical reactions. For instance, in the Suzuki–Miyaura coupling, it can act as a reagent, contributing to the formation of carbon-carbon bonds . The exact interaction with its targets and the resulting changes would depend on the specific reaction in which it is involved.

Biochemical Pathways

It is known to be a synthetic intermediate in the production of 5-formylfuran-2-carboxylic acid (ffca) and furan-2,5-dicarboxylic acid (fdca) from concentrated 5-hydroxymethylfurfural (hmf) solutions . Therefore, it can be inferred that it plays a role in the biochemical pathways leading to these compounds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction in which it is involved. In the context of its use as a synthetic intermediate, its primary effect would be the formation of new compounds, such as FFCA and FDCA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the production of FFCA and FDCA, the reaction conditions, such as temperature and the presence of a catalyst, can significantly affect the compound’s action . Additionally, the compound’s solubility can also influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formylfuran-2-carboxylate can be synthesized through various methods. One common approach involves the Knoevenagel condensation of furan-2-carboxylic acid with ethyl formate. This reaction typically requires a base catalyst such as piperidine and is conducted under reflux conditions. Another method involves the formylation of ethyl furan-2-carboxylate using formamide and trifluoroacetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: 5-formylfuran-2-carboxylic acid

    Reduction: Ethyl 5-hydroxymethylfuran-2-carboxylate

    Substitution: Ethyl 5-substituted furan-2-carboxylates

Comparison with Similar Compounds

Ethyl 5-formylfuran-2-carboxylate can be compared with other furan derivatives such as:

This compound stands out due to the presence of both the formyl and ester groups, offering unique reactivity and versatility in organic synthesis.

Properties

IUPAC Name

ethyl 5-formylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNANULSSQHZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Formyl-2-furancarboxylic acid (2.9 g) was dissolved in N,N-dimethylformamide (30 ml), and potassium carbonate (2.9 g) and iodoethane (3.6 g) were added. The mixture was stirred at room temperature for 12 hours, poured into ice water and extracted with diethyl ether. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-formyl- 2-furancarboxylic acid ethyl ester (1.3 g). 5-Formyl-2-furancarboxylic acid ethyl ester (1.3 g) in methylene chloride (5 ml) was slowly added dropwise to diethylaminosulfur trifluoride (DAST) (1.3 g) in methylene chloride (5 ml) at room temperature. The mixture was stirred at room temprature for 30 minutes, and water was added to the mixture. The resulting mixture was extracted with diethyl ether, and the extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-difluoromethyl-2-furancarboxylic acid ethyl ester (0.7 g). 5-Difluoromethyl-2-furancarboxylic acid ethyl ester (2.3 g) synthesized in this manner was dissolved in ethanol (20 ml), and 1N aqueous sodium hydroxide (15 ml) was added. The mixture was stirred at room temperature and concentrated under reduced paressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. Precipitated crystals were collected by filtration and washed with hexane-isopropyl ether to give 5-difluoromethyl-2-furancarboxylic acid (1.2 g) as crystals.
Quantity
2.9 g
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30 mL
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2.9 g
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3.6 g
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of 5-formyl-2-furancarboxylic acid (0.5 g),in ethanol (35 ml), sulfuric acid (3.5 ml) was added at 0° C. and the mixture was heated under reflux for 5 hours. After cooling, the reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was separated using silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain 0.5316 g of the desired product.
Quantity
0.5 g
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reactant
Reaction Step One
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35 mL
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reactant
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3.5 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 5-formyl-2-furancarboxylic acid (0.5 g) in ethanol (35 ml), sulfuric acid (3.5 ml) was added at 0° C. and the mixture was heated under reflux for 5 hours. After cooling, the reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium hydrogencarbonate solution and water, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was separated using silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain 0.5316 g of the desired product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
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reactant
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Quantity
3.5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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